N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions of hydrazines with suitable diketones or their equivalents. Although the specific synthesis pathway for this compound is not directly available, related syntheses involve advanced organic synthesis techniques including amidation, esterification, and cycloaddition reactions. For instance, the synthesis of similar pyrazole derivatives has been described through direct amidation of protected amines, Suzuki cross-coupling reactions, and 1,3-dipolar cycloadditions, highlighting the versatility and complexity of synthesizing such compounds (Gulraiz Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including our compound of interest, is characterized by X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. These techniques reveal the spatial arrangement of atoms within the molecule and confirm the presence of the pyrazole core and its substituents. X-ray crystallography, in particular, provides detailed insights into the molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's reactivity and properties (K. Kumara et al., 2018).
Scientific Research Applications
Microwave-Assisted Synthesis and Activity
Microwave-assisted synthesis has been applied to create tetrazolyl pyrazole amides, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. These compounds, including structures similar to the specified chemical, have been synthesized efficiently using microwave irradiation, reducing reaction times significantly compared to conventional methods (Hu, Wang, Zhou, & Xu, 2011).
Antimicrobial Activity of Pyrazole Derivatives
Research on the antimicrobial activity of pyrazole derivatives, including compounds structurally related to the specified chemical, has demonstrated their efficacy against a range of bacterial and fungal pathogens. These studies highlight the potential of pyrazole compounds in developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Synthesis of Benzamide-Based Aminopyrazoles
Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable anti-avian influenza virus activity. The synthesis of these compounds provides a new route to explore potential antiviral agents, demonstrating the versatility of pyrazole derivatives in addressing viral diseases (Hebishy, Salama, & Elgemeie, 2020).
Nematocidal and Fungicidal Applications
Studies on pyrazole carboxamide derivatives have revealed their weak fungicidal but significant nematocidal activity against plant pathogens, offering a new approach to managing agricultural pests and diseases. This research underscores the potential agricultural applications of pyrazole derivatives (Zhao, Xing, Xu, Peng, & Liu, 2017).
Conductive Polyamides for Sensing Applications
Research involving the synthesis of conductive aromatic polyamides incorporating pyrazole structures and their application in modifying electrodes for electrochemical sensing of drugs showcases the broader applicability of pyrazole derivatives beyond their biological activities. These studies highlight the potential of pyrazole-containing polymers in electrochemical sensors and other electronic applications (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).
properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-19-7-6-11(17-19)9-16-15(20)14-12-8-10(2)4-5-13(12)21-18-14/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMJWXXRGKGBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=NOC3=C2CC(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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